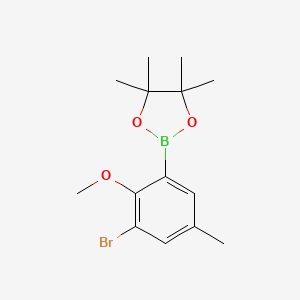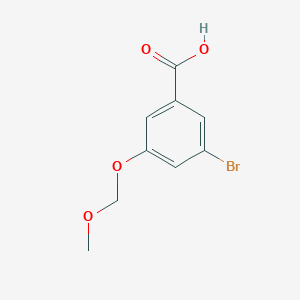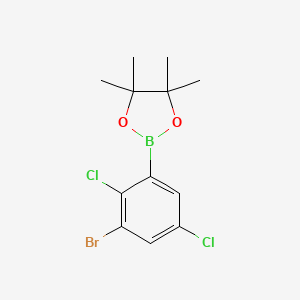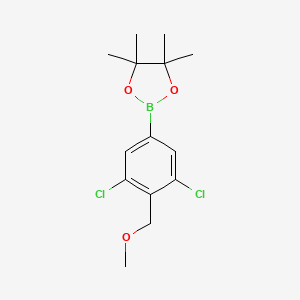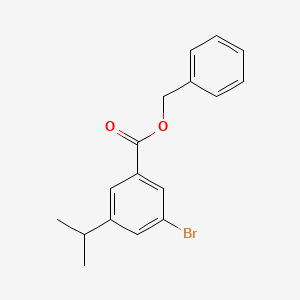
(4,5-Difluoro-2-isopropoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4,5-Difluoro-2-isopropoxyphenyl)methanol” is an organic compound with the chemical formula C10H12F2O2 . It has a molecular weight of 202.2 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12F2O2/c1-6(2)14-10-4-9(12)8(11)3-7(10)5-13/h3-4,6,13H,5H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is stored at a temperature of 2-8°C . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .Wissenschaftliche Forschungsanwendungen
Methanol as a Research Tool in Biomembrane Studies
Methanol is widely used as a solubilizing agent in the study of transmembrane proteins/peptides within biological and synthetic membranes. Research demonstrates that methanol significantly influences lipid dynamics, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, in biological membranes. This underscores the critical role of methanol in understanding the structure-function relationship associated with bilayer composition, including lipid asymmetry which is vital for cell survival and protein functionality (Nguyen et al., 2019).
Methanol in Surface Science and Catalysis
Methanol serves as a "smart" molecule for probing surface sites of metal oxide catalysts, such as ceria nanocrystals. It's used to study adsorption and desorption dynamics on different crystallographic surfaces, providing insights into the nature of surface sites and the role of defects in catalytic processes (Wu et al., 2012). Additionally, methanol is involved in innovative catalytic processes like the iridium-catalyzed C–C coupling with allenes, highlighting its potential as a renewable feedstock in fine chemical synthesis to create complex molecules incorporating all-carbon quaternary centers without stoichiometric by-products (Moran et al., 2011).
Methanol in Biomass Conversion and Green Chemistry
The conversion of methanol to olefins (MTO) is a significant area of research, especially for coal-derived methanol, leading to the development of the world’s first coal-to-olefin plant. This demonstrates methanol's role in the sustainable production of olefins, a critical component for the petrochemical industry, and highlights ongoing challenges in catalyst development and process efficiency (Tian et al., 2015). Methanol is also utilized as a green hydrogen-transfer reactant for carbonyl reduction, offering an environmentally friendly alternative for the synthesis of alcohols from aldehydes and ketones, with gaseous by-products facilitating easy separation (Pasini et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4,5-difluoro-2-propan-2-yloxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-6(2)14-10-4-9(12)8(11)3-7(10)5-13/h3-4,6,13H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTHZFCRRUIUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1CO)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

